Cas no 877264-48-7 (Benzobthiophen-6-yl trifluoromethanesulfonate)

Benzobthiophen-6-yl trifluoromethanesulfonate structure
877264-48-7 structure
Product Name:Benzobthiophen-6-yl trifluoromethanesulfonate
CAS No:877264-48-7
MF:C9H5F3O3S2
MW:282.259410619736
CID:706792
PubChem ID:46941609
Update Time:2025-04-19

Benzobthiophen-6-yl trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophen-6-yl trifluoromethanesulfonate
    • Methanesulfonic acid, 1,1,1-trifluoro-, benzo[b]thien-6-yl ester
    • 877264-48-7
    • 1,1,1-Trifluoro-methanesulfonic acid benzo[b]thien-6-yl ester
    • 1-BENZOTHIOPHEN-6-YL TRIFLUOROMETHANESULFONATE
    • FT-0689842
    • AKOS015899989
    • ZDGDNIGWXSGNOV-UHFFFAOYSA-N
    • DTXSID90677467
    • Benzo[b]thiophen-6-yltrifluoromethanesulfonate
    • Benzobthiophen-6-yl trifluoromethanesulfonate
    • MDL: MFCD12911769
    • Inchi: 1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H
    • InChI Key: ZDGDNIGWXSGNOV-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC2C=CSC=2C=1

Computed Properties

  • Exact Mass: 281.963
  • Monoisotopic Mass: 281.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80A^2
  • XLogP3: 3.7

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